Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-

Antiangiogenesis Nicotinamide Analog Structure-Activity Relationship

Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- is a synthetic small molecule (C17H18N2O, MW 266.34 g/mol) comprised of a 2-methylpyrrolidine ring linked via a carbonyl bridge to a 5-phenyl-3-pyridine moiety. It was disclosed in a 2003 patent application (US2003/195192 A1) as one of a series of nicotinamide derivatives with claimed antiangiogenic activity.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
CAS No. 613660-92-7
Cat. No. B12597148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-
CAS613660-92-7
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O/c1-13-6-5-9-19(13)17(20)16-10-15(11-18-12-16)14-7-3-2-4-8-14/h2-4,7-8,10-13H,5-6,9H2,1H3
InChIKeyUOJLWMGDMFJOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- (CAS 613660-92-7): Structural Identity and Patent Provenance


Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- is a synthetic small molecule (C17H18N2O, MW 266.34 g/mol) comprised of a 2-methylpyrrolidine ring linked via a carbonyl bridge to a 5-phenyl-3-pyridine moiety [1]. It was disclosed in a 2003 patent application (US2003/195192 A1) as one of a series of nicotinamide derivatives with claimed antiangiogenic activity [1][2]. The compound is a specific structural analog within a broader class of pyrrolidine-based nicotinoyl compounds.

Why Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- Cannot Be Interchanged with Other In-Class Analogs


Within the patent family of 2-methylpyrrolidine nicotinamides, the substitution pattern on the pyridine ring directly defines the compound's biological target engagement. The 5-phenyl substituent on the pyridine ring of this specific compound is a critical structural determinant [1]. Closely related analogs with different aryl or heteroaryl substitutions at the same position were claimed as distinct chemical entities, implying that even minor modifications lead to non-equivalent compounds for the intended therapeutic use [1]. Therefore, generic substitution without direct biological equivalence data would be scientifically unjustified.

Quantitative Differentiation Evidence for Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- (CAS 613660-92-7)


Unique 5-Phenyl Substituent as a Key Determinant of Molecular Topology and Predicted Properties

The defining feature of this compound is the unsubstituted 5-phenyl group on the pyridine ring, which distinguishes it from all other analogs in the same patent. The closest analogs bear substituents such as 2,5-dimethylphenyl, 4-methoxyphenyl, or 3-chlorophenyl [1]. This specific substitution results in predicted physicochemical properties, including a polar surface area (PSA) of 33.2 Ų and a partition coefficient (LogP) of 3.311 [2]. While direct comparative biological data is absent from the patent, these predicted properties are distinct from its substituted-phenyl analogs, suggesting different pharmacokinetic and target-binding profiles.

Antiangiogenesis Nicotinamide Analog Structure-Activity Relationship

Inclusion in a Focused Patent Library of Angiogenesis Inhibitors

This compound is specifically claimed as a composition-of-matter in a patent directed towards nicotinamide angiogenesis inhibitors [1]. It is listed alongside other specific 5-substituted pyridine analogs, but the patent provides no quantitative activity data for any single compound. The differentiation from non-patented or non-claimed pyrrolidine nicotinamide analogs is therefore based on its legal and commercial status as a protected chemical space, not on disclosed potency.

Angiogenesis Inhibition Cancer Patent Composition-of-Matter

Absence of Steric or Electronic Modulation on the Phenyl Ring Compared to Ring-Substituted Analogs

Among the 5-phenyl-3-pyridinyl analogs in the patent, this compound is the only one with a fully unsubstituted phenyl ring. Comparators such as 3-(2,5-dimethylphenyl)-... and 3-(4-methoxyphenyl)-... incorporate electron-donating groups, while 3-(3-chlorophenyl)-... incorporates an electron-withdrawing group [1]. This makes the target compound the simplest aromatic ring system in the series, offering a minimal steric and electronic profile. This is a key differentiator for scientists seeking a 'parent' scaffold with minimal off-target binding potential due to additional ring substitutions.

Medicinal Chemistry Structure-Activity Relationship Fragment-based design

Best Research and Industrial Application Scenarios for Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]- (CAS 613660-92-7)


Negative Control for Phenyl-Ring Substituted Angiogenesis Inhibitor Analogs

The compound's unsubstituted phenyl ring makes it an ideal negative control for medicinal chemistry SAR studies. When evaluating the impact of electron-donating (e.g., 4-OCH3) or electron-withdrawing (e.g., 3-Cl) groups on antiangiogenic activity, this compound serves as the baseline, allowing researchers to attribute any gain or loss of function specifically to the ring substitution [1].

Synthetic Intermediate for Derivatization Libraries

Due to its simple, unencumbered aryl group, this compound is a strategic starting point for parallel synthesis or late-stage functionalization. Researchers can use it as a core scaffold to generate a library of analogs through electrophilic aromatic substitution or cross-coupling reactions, systematically exploring chemical space around the 5-phenyl position [1].

Physicochemical Property Benchmarking for CNS Drug Discovery

With a predicted LogP of 3.311 and a low PSA of 33.2 Ų [2], this compound resides within favorable property space for CNS penetration. It can be used as a reference compound in permeability assays (e.g., PAMPA or Caco-2) to calibrate the impact of the nicotinoyl-pyrrolidine scaffold on membrane transport, independent of confounding ring substitutions.

Patent Reference Standard for Freedom-to-Operate Analysis

As a specifically claimed compound in US2003/195192 A1 [1], it serves as a key reference for intellectual property and freedom-to-operate (FTO) assessments. Any new chemical entity within the nicotinamide angiogenesis inhibitor space must be evaluated against this and other claimed structures to determine patent infringement risk, making procurement of the authentic compound essential for competitive intelligence.

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